![molecular formula C14H20N2O2 B3132924 N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 380608-77-5](/img/structure/B3132924.png)

N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide

Overview

Description

“N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide” is a compound that is part of the piperidine class of organic compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

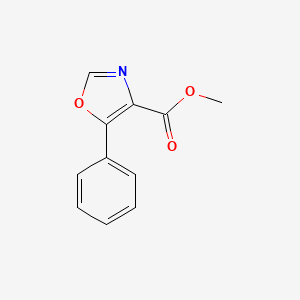

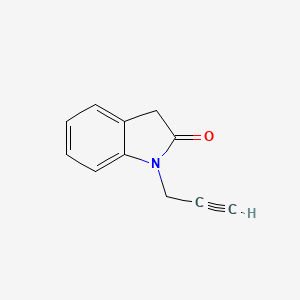

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methoxyphenyl group and a carboxamide group .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 205.3 . It is a powder at room temperature and has a melting point of 59-61 degrees Celsius .Scientific Research Applications

Palladium-Catalyzed Aminocarbonylation

- Application: N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide derivatives are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is significant in organic synthesis for producing carboxamides and ketocarboxamides, important in pharmaceutical and material sciences (Takács et al., 2014).

Radioligand Development for Medical Imaging

- Application: Certain analogs of this compound are synthesized for potential use as tracers in medical imaging, particularly in positron emission tomography (PET) for studying cannabinoid CB1 receptors (Tobiishi et al., 2007).

Potential in Treating Bacterial Persisters

- Application: Certain derivatives of this compound show potential in selectively killing bacterial persisters that are tolerant to antibiotic treatments. This discovery is pivotal in addressing antibiotic resistance and persistent bacterial infections (Kim et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

- Application: Novel derivatives of this compound have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Future Directions

The future directions for “N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide” and similar compounds could involve further studies to compare their neuroprotective activity and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on neuronal viability .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-14(17)12-3-2-8-15-10-12/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVJBWJBLXEKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)

![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)